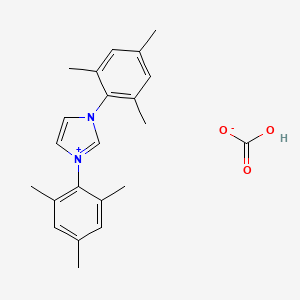
5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(Azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride” is a complex organic molecule. It contains an azidomethyl group (-CH2N3), a piperidine ring (a six-membered ring with one nitrogen atom), and an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom). The hydrochloride indicates that it is a salt of hydrochloric acid .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would be quite complex. It would contain a piperidine ring attached to an oxazole ring via a methylene bridge that also carries an azido group. The presence of the azido group could impart some interesting properties to the molecule, such as reactivity towards certain types of chemical reactions .Chemical Reactions Analysis
The azido group in the molecule is known to participate in a variety of reactions, including click reactions, which are often used for the introduction of affinity tags like biotin, fluorophores, or the formation of bioconjugates . The oxazole ring is aromatic and relatively stable but can participate in electrophilic substitution reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For instance, the azido group could influence its reactivity, while the hydrochloride salt form could affect its solubility .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has explored the synthesis and properties of oxazole derivatives, demonstrating their relevance in chemical synthesis. For example, the treatment of N-(2,2,2-trichloro-1-tosylethyl)dichloroacetamide with excess dimethylamine, piperidine, or morpholine yields substituted aminals of the oxazole series, showcasing the chemical versatility and potential of oxazole derivatives in synthesizing novel compounds with varying functional groups (R. N. Vyzhdak et al., 2005). Similarly, the synthesis of 1-Isocyanomethyl azoles demonstrates the capacity to create structurally diverse compounds from azoles, which are pivotal in medicinal chemistry due to their biological activities (H. Saikachi et al., 1983).
Biological Activities
The exploration of biological activities of oxazole derivatives and related compounds is a significant aspect of scientific research. Compounds with oxazole and piperidine structures have been synthesized and found to exhibit strong antimicrobial activity, indicating their potential as novel antimicrobial agents. This includes studies on new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings, which showed promising antimicrobial effects (K. Krolenko et al., 2016). Such findings underscore the importance of these compounds in developing new antimicrobial agents.
Medicinal Chemistry Applications
Oxazole derivatives are also explored for their potential in medicinal chemistry. The assembly of structurally diverse small and simple 5-aminomethylene derivatives of 2,4-thiazolidinediones, using drug-like molecules bearing a 2° amine functionality such as piperidine, indicates a targeted approach to enhance biological activities. These compounds were found to have antibacterial activity, with those bearing pyridine or piperazine moieties showing good to excellent antibacterial activity, demonstrating their potential in medicinal applications (S. Mohanty et al., 2015).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(azidomethyl)-3-piperidin-4-yl-1,2-oxazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O.ClH/c10-14-12-6-8-5-9(13-15-8)7-1-3-11-4-2-7;/h5,7,11H,1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPOPBOPCENOPLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC(=C2)CN=[N+]=[N-].Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2878623.png)
![3,4-difluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2878624.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2878625.png)

![8-(3-chloro-4-methylphenyl)-3-ethyl-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2878630.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2878633.png)
![N-butyl-N'-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2878634.png)

![(2E)-2-(benzenesulfonyl)-3-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxyphenyl)prop-2-enenitrile](/img/structure/B2878637.png)

![5-Bromo-2-{[1-(2-phenoxyethyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2878640.png)


